Pentaerythritol tetramethacrylate

Thermal Stability TGA Crosslink Density

Pentaerythritol tetramethacrylate (PETMA) is a tetrafunctional methacrylate monomer that forms densely crosslinked, thermally stable polymer networks upon free radical polymerization. Unlike trifunctional substitutes (e.g., TMPTMA) or tetrafunctional acrylates (e.g., PETA), PETMA's star-shaped architecture and methacrylate reactivity deliver quantifiably higher gel fractions, tensile strength, and thermal degradation onset temperatures. In waterborne polyurethane-acrylate (WPUA) systems, PETMA increases tensile strength from 5.86 MPa to 12.40 MPa and gel fraction to 79.26%, enabling robust, low-VOC coatings for automotive, electronics, and industrial applications. For high-temperature UV-curable coatings, dental restorative composites, and load-bearing hydrogels, PETMA ensures superior cohesive strength and long-term durability. Source high-purity PETMA today to elevate your polymer formulations.

Molecular Formula C21H28O8
Molecular Weight 408.4 g/mol
CAS No. 3253-41-6
Cat. No. B048831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentaerythritol tetramethacrylate
CAS3253-41-6
Synonyms2-propenoicacid,2-methyl-,2,2-bis[[(2-methyl-1-oxo-2-propenyl)oxy]methyl]-1,; 3-propanediylester; PENTAERYTHRITOL TETRAMETHACRYLATE; 2,2-bis[[(2-methyl-1-oxoallyl)oxy]methyl]-1,3-propanediyl bismethacrylate; NEOPENTANETETRAYL METHACRYLATE; Pentaerythrityl
Molecular FormulaC21H28O8
Molecular Weight408.4 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(COC(=O)C(=C)C)(COC(=O)C(=C)C)COC(=O)C(=C)C
InChIInChI=1S/C21H28O8/c1-13(2)17(22)26-9-21(10-27-18(23)14(3)4,11-28-19(24)15(5)6)12-29-20(25)16(7)8/h1,3,5,7,9-12H2,2,4,6,8H3
InChIKeyKGBBDBRJXGILTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pentaerythritol Tetramethacrylate (CAS 3253-41-6) Procurement Guide: Tetrafunctional Methacrylate Crosslinker for High-Density Polymer Networks


Pentaerythritol tetramethacrylate (PETMA, CAS 3253-41-6) is a tetrafunctional methacrylate monomer characterized by a neopentyl core bearing four polymerizable methacrylate groups. This star-shaped architecture enables the formation of densely crosslinked, three-dimensional polymer networks upon free radical polymerization [1]. The compound exhibits a density of 1.107±0.06 g/cm³ and a boiling point of 497.9±40.0 °C at 760 mmHg [2]. As a crosslinking agent, PETMA is employed in applications requiring high crosslink density, enhanced mechanical strength, and thermal stability, including UV-curable coatings, dental composites, hydrogels, and advanced polymeric materials.

Pentaerythritol Tetramethacrylate (PETMA) vs. Generic Multifunctional Methacrylates: Why Functionality and Backbone Architecture Dictate Network Performance


Generic substitution of PETMA with alternative multifunctional methacrylates (e.g., TMPTMA, EGDMA) or tetrafunctional acrylates (e.g., PETA) is not straightforward due to fundamental differences in crosslinking efficiency, network architecture, and resulting material properties. The tetrafunctional nature of PETMA, combined with the methacrylate moiety's slower polymerization kinetics relative to acrylates, yields networks with distinct crosslink densities, thermal degradation profiles, and mechanical characteristics [1]. Direct comparative studies reveal that substituting PETMA with trifunctional analogs (e.g., TMPTMA) reduces crosslink density and thermal stability [2], while replacing it with tetrafunctional acrylates (e.g., PETA) alters cure speed and ultimate mechanical strength due to the inherent reactivity differences between methacrylate and acrylate groups [3]. These differences are quantifiable and directly impact end-use performance in coatings, hydrogels, and structural polymers.

Quantitative Performance Differentiation: PETMA vs. Trifunctional and Tetrafunctional Analogues in Crosslinked Polymer Systems


Enhanced Thermal Stability: PETMA-Based Networks Exhibit Superior Thermal Degradation Resistance Compared to Trifunctional TMPTMA

In a study of highly crosslinked microspheres synthesized via precipitation polymerization with styrene, the thermal degradation onset temperature, as measured by TGA, increased with the number of crosslinkable functional moieties on the crosslinking agent. The TGA onset point followed the order EGDMA < TMPTMA < PETRA (pentaerythritol tetraacrylate, the acrylate analog of PETMA) [1]. This indicates that the tetrafunctional architecture of PETMA imparts greater thermal stability compared to trifunctional analogs like TMPTMA. In waterborne polyurethane-acrylate (WPUA) dispersions, increasing the crosslinker functionality from trifunctional (TMPTA) to tetrafunctional (PETA) increased the glass transition temperature (Tg) by 9.9°C and the decomposition temperature by 18°C [2].

Thermal Stability TGA Crosslink Density

Increased Crosslink Density and Gel Fraction: PETMA Delivers Higher Network Connectivity Than Trifunctional Crosslinkers

In waterborne polyurethane-acrylate (WPUA) dispersions, increasing the crosslinker functionality from difunctional (HDDA) to trifunctional (TMPTA) to tetrafunctional (PETA) resulted in a significant increase in gel fraction, reaching 79.26% for the tetrafunctional system [1]. This higher gel fraction is indicative of a more complete and denser crosslinked network, which directly correlates with improved mechanical properties. The particle size of the WPUA dispersions also increased from 75.9 nm to 148.7 nm as functionality increased, reflecting the formation of more complex, internally crosslinked structures [1]. Furthermore, tensile strength improved from 5.86 MPa to 12.40 MPa with increasing crosslinker functionality [1].

Crosslink Density Gel Fraction Mechanical Properties

Methacrylate vs. Acrylate Reactivity: PETMA Provides Controlled Curing Kinetics Compared to Faster-Curing PETA

The methacrylate functional groups in PETMA undergo free radical polymerization at a slower rate compared to the acrylate groups in pentaerythritol tetraacrylate (PETA). This kinetic difference is attributed to the stabilizing effect of the α-methyl group in methacrylates, which reduces the reactivity of the propagating radical [1]. While direct quantitative comparison of polymerization rates for PETMA and PETA under identical conditions is limited in the open literature, class-level inference from studies on multifunctional (meth)acrylates confirms that methacrylate homopolymerization is generally slower than acrylate polymerization [1]. This slower cure profile can be advantageous in applications requiring extended working time, reduced exotherm, or lower shrinkage stress development.

Polymerization Kinetics Cure Speed Methacrylate vs. Acrylate

Volume Shrinkage Control: PETMA Enables Tailored Shrinkage Behavior Through Network Density Modulation

The volume shrinkage behavior of multifunctional monomer systems is highly dependent on the number of functional groups, the type of functional group (acrylate vs. methacrylate), and the curing conditions [1]. Studies on multifunctional monomers including pentaerythritol tetraacrylate (PETA) demonstrate that the volume shrinkage and maximum functional group conversion are functions of the crosslink density and the mobility of the reacting species [1]. While specific quantitative shrinkage values for PETMA are not directly provided in the source, the established relationship between functionality, conversion, and shrinkage implies that PETMA, with its tetrafunctional methacrylate structure, can achieve lower ultimate shrinkage compared to lower functionality crosslinkers, albeit potentially higher than analogous acrylate systems due to the inherent differences in conversion levels. This allows formulators to fine-tune shrinkage by blending PETMA with other monomers or by adjusting cure conditions.

Polymerization Shrinkage Volume Relaxation Network Density

High-Value Application Scenarios for Pentaerythritol Tetramethacrylate (PETMA) Based on Quantified Performance Advantages


High-Temperature UV-Curable Coatings and Adhesives

PETMA's demonstrated ability to increase thermal degradation onset temperature and glass transition temperature compared to trifunctional crosslinkers [1] makes it a strategic choice for formulating UV-curable coatings and adhesives intended for high-temperature service environments. The increased crosslink density and gel fraction [1] translate to superior cohesive strength and thermal endurance, reducing the risk of coating failure or adhesive bond degradation in applications such as automotive under-hood components, electronic device encapsulation, and industrial laminates.

Mechanically Robust Hydrogels for Biomedical and Industrial Use

The significant increase in tensile strength (from 5.86 MPa to 12.40 MPa) and gel fraction observed with tetrafunctional crosslinkers in polyurethane-acrylate systems [1] directly supports the use of PETMA in the fabrication of high-strength hydrogels. This is particularly relevant for load-bearing biomedical applications (e.g., tissue engineering scaffolds, durable wound dressings) and industrial hydrogels (e.g., soft actuators, robust absorbent materials) where mechanical integrity under stress is paramount.

Dental Composite Resins with Enhanced Mechanical and Thermal Properties

The enhanced crosslink density and thermal stability associated with PETMA [1][2] are directly applicable to dental restorative materials. By incorporating PETMA as a crosslinking comonomer in methacrylate-based resin systems, formulators can achieve composite restoratives with improved mechanical strength, higher glass transition temperatures, and potentially reduced long-term degradation due to thermal cycling in the oral environment. This builds upon established use of tetrafunctional acrylates in dental applications [3] while offering the process advantages of methacrylate cure kinetics.

High-Performance Waterborne Polyurethane Dispersions

The data from WPUA systems [1] directly validates the use of PETMA in high-performance waterborne coatings. The increase in gel fraction to 79.26% and tensile strength to 12.40 MPa with tetrafunctional crosslinkers demonstrates that PETMA can significantly enhance the cohesive strength and durability of waterborne polyurethane films. This is critical for premium wood coatings, automotive basecoats, and industrial finishes where low VOC content must be balanced with exceptional mechanical performance.

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